N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes an indole ring, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrolidine intermediates, followed by their coupling with the trifluoromethyl-substituted phenyl group. Common synthetic routes include:
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrrolidine Synthesis: The pyrrolidine ring can be prepared through the cyclization of 1,4-diaminobutane or by the reduction of pyrrole.
Coupling Reaction: The final step involves the coupling of the indole and pyrrolidine intermediates with the trifluoromethyl-substituted phenyl group using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxyls.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: A cationic surfactant used as an antiseptic.
Uniqueness
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an indole ring, pyrrolidine ring, and trifluoromethyl-substituted phenyl group sets it apart from other similar compounds, providing unique opportunities for scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O2/c1-30-13-10-17-14-16(4-9-20(17)30)21(31-11-2-3-12-31)15-28-22(32)23(33)29-19-7-5-18(6-8-19)24(25,26)27/h4-9,14,21H,2-3,10-13,15H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUPXMACTMKUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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